molecular formula C19H21N5O2 B5616433 1-[2-(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-2-oxoethyl]-4-methylquinolin-2(1H)-one

1-[2-(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-2-oxoethyl]-4-methylquinolin-2(1H)-one

Cat. No. B5616433
M. Wt: 351.4 g/mol
InChI Key: RQGQZGOXVSRDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of compounds related to the queried chemical structure involves complex organic reactions, often including cyclization processes to form the characteristic triazolo and pyrazine rings. For instance, Kamal et al. (2011) describe the synthesis of pyrazolothienotetrahydroisoquinoline derivatives, demonstrating the multifaceted approaches required for synthesizing such complex molecules (Kamal, Radwan, & Zaki, 2011).

Molecular Structure Analysis

The molecular structure of related compounds often features complex ring systems, with triazolo and pyrazine rings contributing to the molecule's biological activity. Crabb et al. (1999) investigated the molecular structure of triazoloquinazolinium derivatives, providing insights into the structural characteristics that could influence the compound's properties and interactions (Crabb, Mccullough, Preston, Rosair, Bishop, Wright, Clegg, & Coles, 1999).

Chemical Reactions and Properties

Chemical reactions involving these compounds are diverse, including the formation of various derivatives through reactions with different reagents. For example, the synthesis process can involve reactions with hydrazine hydrate, acetylacetone, and other reagents to form new derivatives with specific properties. Salem et al. (2016) provide an example of synthesizing novel triazolo[3,4-b][1,3,4]thiadiazines starting from a pyrazole precursor, highlighting the chemical versatility of these compounds (Salem, Darweesh, Farag, & Elwahy, 2016).

Mechanism of Action

The mechanism of action would depend on the biological or chemical process that the compound is involved in. For example, some similar compounds have shown antimicrobial activity, suggesting they might interact with bacterial proteins or other cellular components .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with any chemical, appropriate safety precautions should be taken when handling it. Some similar compounds have been found to be insensitive to impact, friction, and electrostatic discharge .

properties

IUPAC Name

1-[2-(3,5-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-oxoethyl]-4-methylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-12-8-18(25)23(16-7-5-4-6-15(12)16)11-19(26)22-9-13(2)24-14(3)20-21-17(24)10-22/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGQZGOXVSRDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2=NN=C(N12)C)C(=O)CN3C4=CC=CC=C4C(=CC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-2-oxoethyl]-4-methylquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.